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Compound of Interest

Compound Name: Eg5 Inhibitor IV, VS-83

CAS No.: 909250-29-9

Cat. No.: B1365022

Get Quote

Executive Summary
Eg5 Inhibitor IV (VS-83) is a potent, cell-permeable, small-molecule inhibitor of the Kinesin-5

(Eg5/KIF11) motor protein. Unlike traditional anti-mitotic agents (e.g., taxanes or vinca

alkaloids) that directly alter microtubule polymer dynamics, VS-83 targets the

mechanochemical cycle of the motor protein itself.

This guide details the specific application of Eg5 Inhibitor IV to disrupt bipolar spindle assembly,

resulting in the characteristic "monoastral" phenotype. It provides a validated workflow for

inducing, imaging, and quantifying this effect, serving as a robust assay for mitotic checkpoint

activation and motor protein physiology.

Mechanistic Foundation
The Role of Eg5 in Spindle Bipolarity
The bipolar mitotic spindle is maintained by a delicate force balance.[1][2] Eg5 (Kinesin-5) is a

homotetrameric motor that crosslinks antiparallel microtubules (MTs) originating from opposite
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centrosomes.[1][2] It walks toward the plus-ends of MTs, generating an outward "pushing" force

that separates the centrosomes.[2]

Mechanism of Inhibition by VS-83
Eg5 Inhibitor IV (VS-83) is a thioquinazoline derivative acting as an allosteric inhibitor.

Binding Site: It binds to an allosteric pocket formed by Loop 5 (L5), helix

2, and helix

3 of the Eg5 motor domain.[3]

Conformational Lock: This binding locks the motor domain in an ADP-bound conformation.

Force Collapse: The motor loses its ability to undergo the power stroke required for MT

sliding. Without the outward pushing force of Eg5, the opposing inward pulling forces

(mediated by Dynein and minus-end directed kinesins like KIFC1) dominate.

Phenotype: The centrosomes fail to separate or collapse back together, forming a monopolar

spindle (monoaster) with chromosomes arranged in a spherical rosette.

Pathway Visualization
The following diagram illustrates the force balance collapse induced by VS-83.
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Caption: Mechanistic pathway showing the transition from bipolar stability to monoastral

collapse upon Eg5 inhibition.

Compound Profile: Eg5 Inhibitor IV[4][5][6]
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Property Specification Notes

Common Name Eg5 Inhibitor IV, VS-83
Distinct from Monastrol

(Inhibitor I)

Chemical Name

5-Fluoro-3,4-dihydro-4(3'-

hydroxyphenyl)quinazoline-

2(1H)-thione

Thioquinazoline derivative

CAS Number 909250-29-9
Verify CAS for purity

confirmation

Molecular Weight 274.3 g/mol Small molecule

Solubility DMSO (up to 50 mg/mL)
Insoluble in water.[4] Prepare

stocks in DMSO.[5]

IC50 (ATPase) ~1.17 µM
Significantly more potent than

Monastrol (~20 µM)

EC50 (Cellular) ~7.27 µM
For monoaster formation in

BSC-1 cells

Storage & Handling:

Store lyophilized powder at -20°C (stable for >1 year).

Reconstitute in anhydrous DMSO. Aliquot to avoid freeze-thaw cycles.

Working solutions should be prepared fresh in culture media.

Experimental Protocol: Monoaster Induction Assay
Rationale
This protocol is designed to arrest cells in mitosis with a monopolar configuration.[6] Unlike

nocodazole, which depolymerizes microtubules, VS-83 leaves the microtubule array intact but

structurally collapsed. This allows for the study of kinetochore attachment and checkpoint

signaling in the absence of tension.
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Caption: Step-by-step workflow for VS-83 treatment and analysis.

Detailed Methodology
Step 1: Preparation

Cell Line: HeLa, U2OS, or RPE-1 are recommended due to their flat morphology and distinct

centrosomes.

Reagent: Dilute 50 mM DMSO stock of VS-83 to a 20 µM working concentration in pre-

warmed complete media.

Note: While EC50 is ~7 µM, using 20 µM ensures maximal penetrance for endpoint

assays.

Step 2: Treatment
Aspirate old media from cell culture dish.

Add media containing 20 µM VS-83.

Duration:

4-6 Hours: To capture cells currently entering mitosis (early mitotic arrest).

16-18 Hours: To accumulate a large population of arrested mitotic cells (synchronization).

Control: Treat parallel wells with DMSO (vehicle) only (0.1% v/v).

Step 3: Fixation and Immunofluorescence
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To visualize the monoaster, you must stain for Microtubules (spindle structure), DNA

(chromosomes), and Centrosomes (poles).

Wash: 1x PBS (37°C).

Fixation: Ice-cold Methanol for 10 min at -20°C.

Why Methanol? It preserves microtubule structure better than aldehydes for spindle

architecture analysis.

Blocking: 3% BSA in PBS + 0.1% Triton X-100 for 30 min.

Primary Antibodies (1 hr RT):

Anti-

-Tubulin (Microtubules).[7]

Anti-

-Tubulin or Anti-Pericentrin (Centrosomes).

Secondary Antibodies (45 min RT):

Alexa Fluor 488 (Tubulin) / Alexa Fluor 568 (Centrosomes).

Counterstain: DAPI (1 µg/mL) for 5 min.

Step 4: Reversibility Check (Optional Validation)
Eg5 inhibition is reversible. To prove the phenotype is specific:

After 4 hours of treatment, wash cells 3x with warm PBS.

Add fresh, drug-free media.

Incubate for 60-90 minutes.

Fix and image.[6] Result: Cells should recover and form bipolar spindles.
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Data Analysis & Interpretation
Expected Phenotypes

Feature Control (DMSO) VS-83 Treated

Spindle Shape Fusiform, Bipolar Spherical, Monopolar (Rosette)

Centrosomes Separated at opposite poles
Unseparated (Distance < 2

µm)

Chromosomes Aligned at metaphase plate
Arranged in a circle around the

pole

Mitotic Index ~3-5% (Asynchronous) >20-40% (Arrested)

Quantification Strategy
Do not rely solely on qualitative observation. Quantify the efficiency of the inhibitor.

Count Total Mitotic Cells: Identify cells with condensed chromatin (DAPI).

Classify Spindles:

Bipolar: Two distinct poles, chromosomes between them.

Monopolar: Single focus of microtubules, chromosomes peripheral.

Calculate % Monoasters:

Acceptance Criteria: A successful assay with 20 µM VS-83 should yield >80% monoasters

among the mitotic population.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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